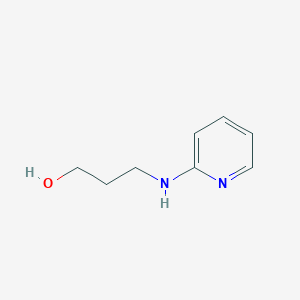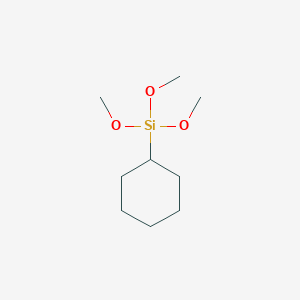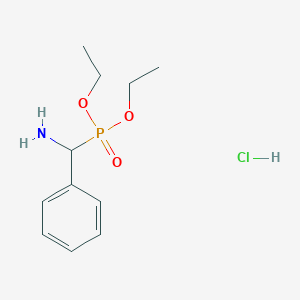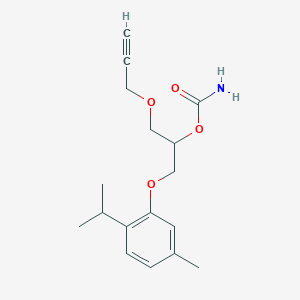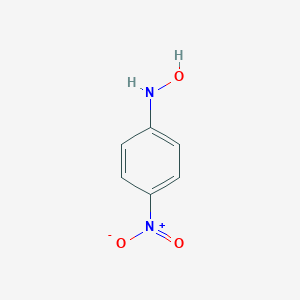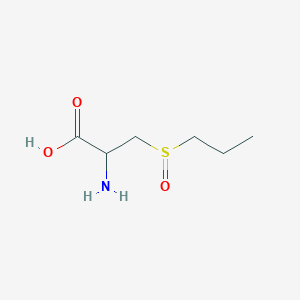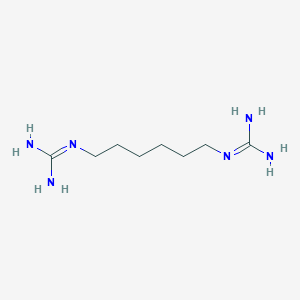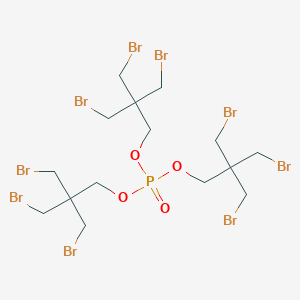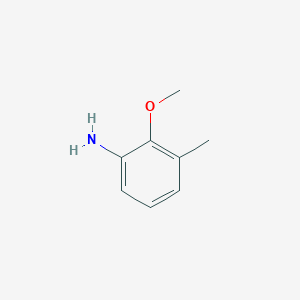
Acetic acid, diphenyl-, 2-(cyclohexylethylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, diphenyl-, 2-(cyclohexylethylamino)ethyl ester, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. Diclofenac has been used for many years and has been shown to be effective in the treatment of various inflammatory conditions, including arthritis, gout, and menstrual cramps.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting the synthesis of prostaglandins, Diclofenac reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin synthesis, and the inhibition of leukocyte migration. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac has several advantages for lab experiments, including its well-established mechanism of action, its availability in various formulations, and its low cost. However, Diclofenac also has some limitations, including its potential for toxicity and its effects on other physiological processes.
Direcciones Futuras
There are several future directions for the research and development of Diclofenac. One area of research is the development of new formulations of Diclofenac that are more effective and have fewer side effects. Another area of research is the investigation of the potential of Diclofenac in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, the development of new drugs that target the same pathways as Diclofenac may lead to the development of more effective treatments for inflammatory conditions and pain.
Métodos De Síntesis
Diclofenac can be synthesized through various methods, including the esterification of 2-(2-aminoethyl)phenol with 2-(bromomethyl)cyclohexanone followed by the reaction with diphenylacetic acid. The resulting product is then hydrolyzed to yield Diclofenac.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been used in the treatment of acute pain, such as postoperative pain and dental pain.
Propiedades
Número CAS |
17822-58-1 |
|---|---|
Fórmula molecular |
C24H31NO2 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
2-[cyclohexyl(ethyl)amino]ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C24H31NO2/c1-2-25(22-16-10-5-11-17-22)18-19-27-24(26)23(20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-4,6-9,12-15,22-23H,2,5,10-11,16-19H2,1H3 |
Clave InChI |
NARLHODMHOCKII-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3 |
SMILES canónico |
CCN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3 |
Otros números CAS |
17822-58-1 |
Sinónimos |
Diphenylacetic acid 2-[(2-cyclohexylethyl)amino]ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



